1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinyl group, a phenoxyl group, and a hydrochloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-aminopyrrolidine with chloroacetyl chloride to form 1-(3-aminopyrrolidin-1-yl)ethan-1-one. This intermediate is then reacted with phenol under basic conditions to introduce the phenoxy group, followed by acidification to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or as a tool in studying biological processes.
Industry: It can be utilized in the production of materials with specific properties or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride can be compared to other similar compounds, such as:
1-(3-Aminopyrrolidin-1-yl)ethan-1-one: This compound lacks the phenoxy group and may have different reactivity and applications.
2-Phenoxyethan-1-one: This compound lacks the aminopyrrolidinyl group and may exhibit different chemical properties.
Uniqueness: The presence of both the aminopyrrolidinyl and phenoxy groups in this compound gives it unique chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenoxyethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-10-6-7-14(8-10)12(15)9-16-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPJCJCYQTYQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)COC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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